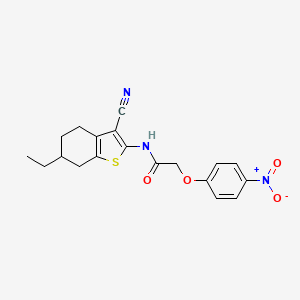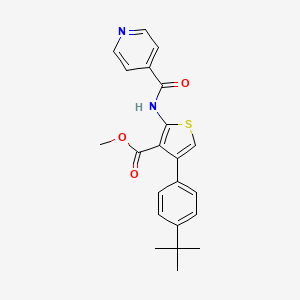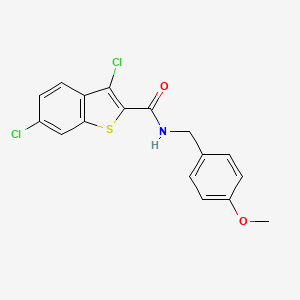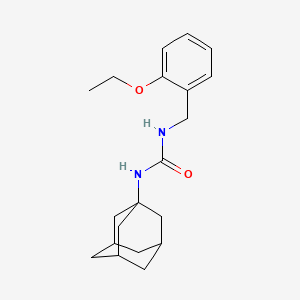![molecular formula C19H22ClN3O3 B4277492 2-[(4-tert-butylphenoxy)acetyl]-N-(3-chlorophenyl)hydrazinecarboxamide](/img/structure/B4277492.png)
2-[(4-tert-butylphenoxy)acetyl]-N-(3-chlorophenyl)hydrazinecarboxamide
Descripción general
Descripción
2-[(4-tert-butylphenoxy)acetyl]-N-(3-chlorophenyl)hydrazinecarboxamide, commonly known as 'BCH', is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of hydrazinecarboxamides, which are known for their diverse pharmacological activities. In
Mecanismo De Acción
The mechanism of action of BCH is not fully understood. However, it is believed that BCH exerts its anticancer activity by inhibiting the activity of enzymes involved in cell proliferation and survival. In addition, BCH has been shown to induce oxidative stress in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
BCH has been shown to have a variety of biochemical and physiological effects. Studies have shown that BCH can induce DNA damage and inhibit DNA synthesis in cancer cells. In addition, BCH has been shown to inhibit the activity of enzymes involved in angiogenesis, the process by which new blood vessels are formed. This suggests that BCH may have potential applications in the treatment of diseases characterized by abnormal blood vessel growth, such as cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BCH has several advantages for use in lab experiments. It is readily available, easy to synthesize, and has a high purity and yield. In addition, BCH has been extensively studied, and its anticancer activity has been well-documented. However, BCH also has some limitations. It is relatively unstable in solution, and its cytotoxic activity can be affected by factors such as pH and temperature. Therefore, careful handling and storage are required to ensure reproducible results.
Direcciones Futuras
There are several future directions for research on BCH. One area of interest is the development of novel derivatives of BCH with improved stability and cytotoxic activity. Another area of interest is the investigation of the mechanism of action of BCH, which could lead to the development of new anticancer therapies. In addition, the potential applications of BCH in other diseases, such as cardiovascular disease, should be explored.
Conclusion:
In conclusion, BCH is a promising compound with potential applications in scientific research, particularly in the field of cancer research. Its synthesis method has been optimized to yield high purity and yield, and its anticancer activity has been well-documented. However, careful handling and storage are required to ensure reproducible results. There are several future directions for research on BCH, including the development of novel derivatives and investigation of its mechanism of action.
Aplicaciones Científicas De Investigación
BCH has been studied extensively for its potential applications in scientific research. One of the most promising applications of BCH is its use as a potential anticancer agent. Studies have shown that BCH exhibits potent cytotoxic activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. BCH has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
1-[[2-(4-tert-butylphenoxy)acetyl]amino]-3-(3-chlorophenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O3/c1-19(2,3)13-7-9-16(10-8-13)26-12-17(24)22-23-18(25)21-15-6-4-5-14(20)11-15/h4-11H,12H2,1-3H3,(H,22,24)(H2,21,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNNOEQMRAPWQPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NNC(=O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-({[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4277411.png)
![5-bromo-N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-furamide](/img/structure/B4277427.png)
![4-{[(3-methyl-2-thienyl)carbonyl]amino}benzoic acid](/img/structure/B4277429.png)
![ethyl 2-[(4-methoxy-3-nitrobenzoyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B4277443.png)
![methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-(2-furyl)-3-thiophenecarboxylate](/img/structure/B4277450.png)
![N-[1-(4-methylphenyl)propyl]-4-propoxybenzamide](/img/structure/B4277456.png)
![N'-({5-[(4-bromophenoxy)methyl]-2-furyl}methylene)-2-furohydrazide](/img/structure/B4277457.png)
![propyl 4-(4-methoxyphenyl)-2-[(3-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4277472.png)



![N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]-2-phenoxybutanamide](/img/structure/B4277486.png)

